molecular formula C12H9N3O B13869340 1-pyridin-2-yl-2H-indazol-3-one

1-pyridin-2-yl-2H-indazol-3-one

Cat. No.: B13869340
M. Wt: 211.22 g/mol
InChI Key: FQPZYXORCCKJSV-UHFFFAOYSA-N
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Description

1-Pyridin-2-yl-2H-indazol-3-one is a heterocyclic compound featuring an indazolone core fused with a pyridine moiety. The indazolone scaffold (a bicyclic structure comprising a benzene ring fused to a pyrazole ring) is substituted at the 1-position with a pyridin-2-yl group. The pyridine ring at the 1-position introduces electronic and steric effects that influence binding affinity and selectivity toward biological targets.

Properties

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

1-pyridin-2-yl-2H-indazol-3-one

InChI

InChI=1S/C12H9N3O/c16-12-9-5-1-2-6-10(9)15(14-12)11-7-3-4-8-13-11/h1-8H,(H,14,16)

InChI Key

FQPZYXORCCKJSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NN2C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-pyridin-2-yl-2H-indazol-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with hydrazine derivatives, followed by cyclization to form the indazole ring. The reaction conditions often include the use of catalysts such as copper acetate and oxidizing agents like oxygen .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-pyridin-2-yl-2H-indazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-pyridin-2-yl-2H-indazol-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-pyridin-2-yl-2H-indazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can affect various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

The following analysis compares 1-pyridin-2-yl-2H-indazol-3-one with structurally related indazolone derivatives, focusing on substituent variations and their implications.

Structural Analogues with Pyridine/Indazole Hybrids
Compound Name Key Structural Features Potential Implications Reference
This compound Pyridin-2-yl at 1-position; indazol-3-one Base structure for kinase inhibition
2-(2-Methyl-2H-indazol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Methyl at indazol-2; piperazine at pyrido-pyrimidine Enhanced solubility (piperazine) and steric bulk
1-(1-Methyl-1H-indazol-3-yl)pyrrolidin-2-one Methyl at indazol-1; pyrrolidinone substituent Increased lipophilicity (pyrrolidinone)
1-(3-Chloropyridin-2-yl)pyrrolidin-2-one Chloropyridine substituent; pyrrolidinone Electrophilic chlorine may improve target binding

Key Observations :

  • Substituent Position: The position of substituents on the indazolone core (e.g., 1- vs. 3-position) significantly alters electronic properties and steric interactions.
  • Heterocyclic Additions: Piperazine or pyrrolidinone moieties (e.g., in 2-(2-methyl-2H-indazol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) introduce hydrogen-bonding capabilities, improving solubility and target engagement .
  • Halogenation : Chlorine substitution on pyridine (e.g., 1-(3-chloropyridin-2-yl)pyrrolidin-2-one) may enhance binding affinity through halogen bonding with protein targets .
Functional Group Variations
  • Pyridine vs.
  • Pyrrolidinone vs.
Patent Landscape

Recent patents (e.g., ) highlight indazolone-pyridine hybrids as privileged scaffolds for kinase inhibitors. For example, derivatives with piperazine or methyl substitutions are claimed for therapeutic applications, suggesting that this compound could serve as a precursor for such compounds .

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